molecular formula C14H12ClF3N2O3S2 B12193179 N-[(2Z)-3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2Z)-3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12193179
M. Wt: 412.8 g/mol
InChI Key: SKZOQSCKAPYVMB-UHFFFAOYSA-N
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Description

This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide core fused with a 4-chloro-3-(trifluoromethyl)phenyl substituent at position 3 and an acetamide group at the 2-ylidene position. The sulfone (5,5-dioxide) moiety enhances polarity and metabolic stability, while the chloro-trifluoromethylphenyl group provides electron-withdrawing effects, influencing reactivity and binding affinity.

Properties

Molecular Formula

C14H12ClF3N2O3S2

Molecular Weight

412.8 g/mol

IUPAC Name

N-[3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C14H12ClF3N2O3S2/c1-7(21)19-13-20(11-5-25(22,23)6-12(11)24-13)8-2-3-10(15)9(4-8)14(16,17)18/h2-4,11-12H,5-6H2,1H3

InChI Key

SKZOQSCKAPYVMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Biological Activity

N-[(2Z)-3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H12ClF3N2O3S
  • Molecular Weight : 392.78 g/mol
  • CAS Number : 128924-42-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been identified as a potential inhibitor of specific kinases involved in cancer progression. For instance, a related compound was noted for its potent inhibition against c-KIT kinase, which plays a crucial role in several malignancies, including gastrointestinal stromal tumors (GISTs) .

Biological Activity and Pharmacological Effects

  • Antitumor Activity :
    • The compound exhibits significant antitumor efficacy against c-KIT mutant-mediated models. In vivo studies have demonstrated its effectiveness in inhibiting tumor growth in models resistant to conventional therapies like imatinib .
  • Enzymatic Inhibition :
    • Research indicates that compounds with similar structures can inhibit enzymes involved in cancer cell proliferation. For example, inhibitors targeting the c-KIT kinase have shown promise in managing drug-resistant cancer types .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on c-KIT Inhibition : A novel compound derived from a previous c-KIT inhibitor was tested and found to exhibit low nanomolar potency against both wild-type and mutant forms of the kinase. This suggests that modifications in the chemical structure can enhance therapeutic efficacy against resistant cancer forms .
  • Biotransformation Studies : Related research has focused on biotransformation processes involving trifluoromethyl-containing compounds. These studies highlight the potential for microbial biocatalysis to enhance the production of pharmacologically active metabolites .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Antitumor ActivityInhibits c-KIT kinase; effective against drug-resistant tumors
Enzymatic InhibitionPotential to inhibit enzymes involved in cancer proliferation
BiotransformationMicrobial biocatalysis for enhanced metabolite production

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Compound 1 : N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
  • Key Differences: Substituent: 3,4-Dimethoxyphenyl (electron-donating) vs. 4-chloro-3-(trifluoromethyl)phenyl (electron-withdrawing). Synthesis: Similar sulfone-containing core but diverges in aryl substitution strategies .
Compound 2 : N-[1-(((4-(3,4-Dichlorophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide
  • Key Differences: Core Structure: Simple thiazole ring vs. fused tetrahydrothienothiazole-dioxide. Substituents: Dichlorophenyl and cyclopentyl groups vs. trifluoromethylphenyl. Impact: The absence of a sulfone group in Compound 2 may reduce solubility and oxidative stability compared to the target compound .

Substituent Effects on Bioactivity

Compound 3 : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Key Features: Simplified acetamide-thiazole scaffold with dichlorophenyl substituents.
  • Comparison : The target compound’s fused bicyclic system and sulfone group likely enhance target specificity and metabolic resistance.
Compound 4 : N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide
  • Key Differences: Heterocycle: Triazole-thiophene vs. tetrahydrothienothiazole-dioxide. Substituents: Fluorophenyl and methoxy groups vs. chloro-trifluoromethylphenyl. Impact: The triazole-thiophene system in Compound 4 may improve π-π stacking interactions but lacks the sulfone’s polarity .

Sulfur-Containing Derivatives

Compound 5 : N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide
  • Key Differences: Core: Benzothienotriazolopyrimidine vs. tetrahydrothienothiazole-dioxide. Sulfur Linkage: Sulfanyl (-S-) group vs. sulfone (-SO₂-). Impact: The sulfanyl group in Compound 5 offers nucleophilic reactivity, whereas the sulfone in the target compound enhances stability and hydrogen-bonding capacity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Group Modifications Notable Properties Reference
Target Compound Tetrahydrothienothiazole-dioxide 4-Chloro-3-(trifluoromethyl)phenyl Sulfone (5,5-dioxide) High polarity, metabolic stability -
N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide Tetrahydrothienothiazole-dioxide 3,4-Dimethoxyphenyl Methoxy groups Increased hydrophobicity
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole-acetamide 2,6-Dichlorophenyl Simple thiazole ring Antibacterial potential
N-Phenyl-2-(tetrahydrobenzothienotriazolopyrimidin-3-ylsulfanyl)acetamide Benzothienotriazolopyrimidine Phenyl, sulfanyl Sulfanyl linkage Nucleophilic reactivity

Research Findings and Implications

  • Electron-Withdrawing vs. Donating Groups : The target compound’s chloro-trifluoromethylphenyl group enhances electrophilicity, favoring interactions with electron-rich enzyme active sites compared to methoxy-substituted analogs .
  • Sulfone vs. Sulfanyl : The sulfone group improves aqueous solubility and resistance to metabolic oxidation, critical for oral bioavailability .

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